molecular formula C17H17N3O B14194661 N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide CAS No. 833455-89-3

N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide

Katalognummer: B14194661
CAS-Nummer: 833455-89-3
Molekulargewicht: 279.34 g/mol
InChI-Schlüssel: YZXADOAHUUBMSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide is a compound that belongs to the class of pyridinyl amides. These compounds are known for their significant biological and therapeutic value. The structure of this compound includes a pyridine ring substituted with a cyanophenyl group and a methylpropanamide moiety. This unique structure imparts specific chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridinyl amides.

Wissenschaftliche Forschungsanwendungen

N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Eigenschaften

CAS-Nummer

833455-89-3

Molekularformel

C17H17N3O

Molekulargewicht

279.34 g/mol

IUPAC-Name

N-[[6-(3-cyanophenyl)pyridin-2-yl]methyl]-2-methylpropanamide

InChI

InChI=1S/C17H17N3O/c1-12(2)17(21)19-11-15-7-4-8-16(20-15)14-6-3-5-13(9-14)10-18/h3-9,12H,11H2,1-2H3,(H,19,21)

InChI-Schlüssel

YZXADOAHUUBMSY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)NCC1=NC(=CC=C1)C2=CC=CC(=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.